(2-(((3-Hydroxy-4-methoxyphenyl)methylene)amino)phenyl)methanone
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Overview
Description
(2-(((3-Hydroxy-4-methoxyphenyl)methylene)amino)phenyl)methanone is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((3-Hydroxy-4-methoxyphenyl)methylene)amino)phenyl)methanone typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The mixture is stirred at room temperature for one hour, resulting in an orange precipitate. This precipitate is then filtered and washed with methanol to yield the pure imine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using large-scale organic synthesis techniques. These methods may involve the use of solvents like methanol and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(2-(((3-Hydroxy-4-methoxyphenyl)methylene)amino)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-(((3-Hydroxy-4-methoxyphenyl)methylene)amino)phenyl)methanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-(((3-Hydroxy-4-methoxyphenyl)methylene)amino)phenyl)methanone exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: This compound is similar in structure and has applications as a UV absorber in sunscreens.
2-Hydroxy-4-methoxyacetophenone: Another structurally related compound used in organic synthesis.
Uniqueness
(2-(((3-Hydroxy-4-methoxyphenyl)methylene)amino)phenyl)methanone is unique due to its specific functional groups and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological molecules make it a versatile compound for research and industrial use.
Properties
CAS No. |
41242-39-1 |
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Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[2-[(3-hydroxy-4-methoxyphenyl)methylideneamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H17NO3/c1-25-20-12-11-15(13-19(20)23)14-22-18-10-6-5-9-17(18)21(24)16-7-3-2-4-8-16/h2-14,23H,1H3 |
InChI Key |
QNPUSAOBAPAYLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=CC=C2C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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